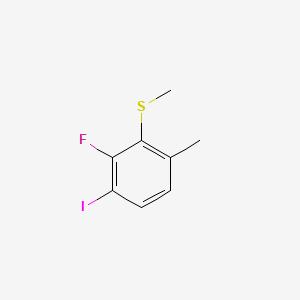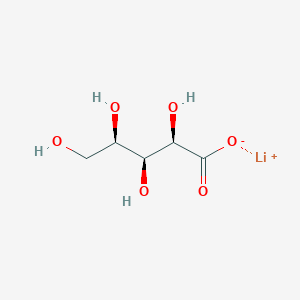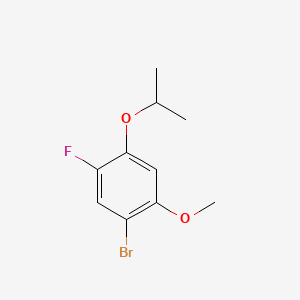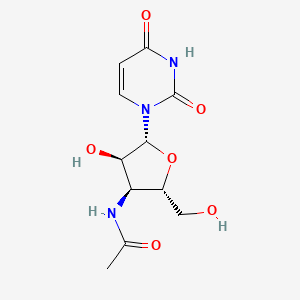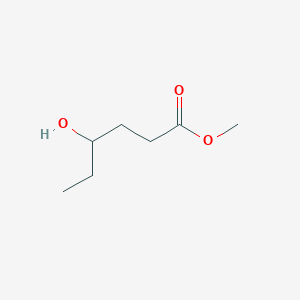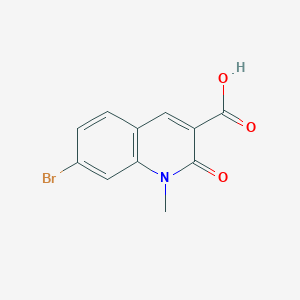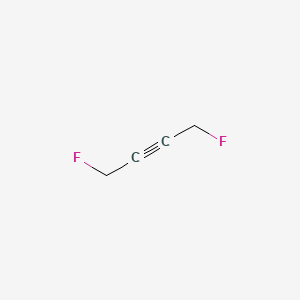
1,4-Difluorobut-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluorobut-2-yne is an organic compound with the molecular formula C₄H₄F₂ It is a fluorinated derivative of butyne, characterized by the presence of two fluorine atoms attached to the first and fourth carbon atoms of the butyne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Difluorobut-2-yne can be synthesized through several methods. One common approach involves the fluorination of 1,4-dichlorobut-2-yne using a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process must ensure high purity and yield of the final product, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Difluorobut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to fluorinated alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium amide or organolithium reagents are employed under anhydrous conditions.
Major Products
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alkanes or alkenes.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
1,4-Difluorobut-2-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,4-difluorobut-2-yne involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, it may act as an inhibitor or substrate for enzymes, affecting their activity and function. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular pathways and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichlorobut-2-yne: A chlorinated analog with similar structural features but different reactivity due to the presence of chlorine atoms.
1,4-Dibromobut-2-yne: A brominated analog with distinct chemical properties and applications.
1,4-Diiodobut-2-yne: An iodinated analog with unique reactivity patterns.
Uniqueness
1,4-Difluorobut-2-yne is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity, stability, and resistance to metabolic degradation. These features make it particularly valuable in applications requiring high stability and specific reactivity.
Propiedades
Número CAS |
407-82-9 |
|---|---|
Fórmula molecular |
C4H4F2 |
Peso molecular |
90.07 g/mol |
Nombre IUPAC |
1,4-difluorobut-2-yne |
InChI |
InChI=1S/C4H4F2/c5-3-1-2-4-6/h3-4H2 |
Clave InChI |
FVVVNCKGSNVGKQ-UHFFFAOYSA-N |
SMILES canónico |
C(C#CCF)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
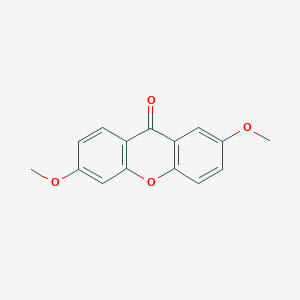
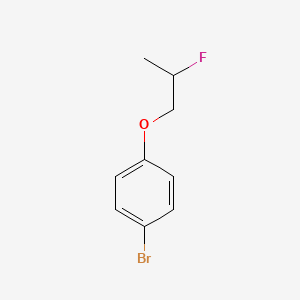
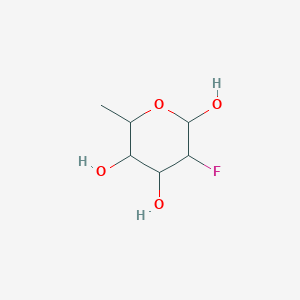
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
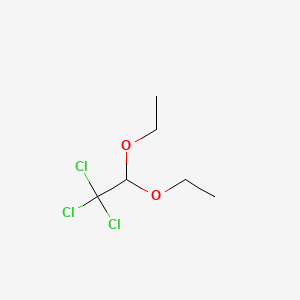
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
